molecular formula C9H11Cl B13962450 1-Chloro-2,3,4-trimethylbenzene CAS No. 114064-27-6

1-Chloro-2,3,4-trimethylbenzene

Cat. No.: B13962450
CAS No.: 114064-27-6
M. Wt: 154.63 g/mol
InChI Key: UPLGVQNVJNEYEO-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C9H11Cl. It is a derivative of trimethylbenzene, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,3,4-trimethylbenzene can be synthesized through several methods. One common method involves the chlorination of 2,3,4-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3,4-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of compounds like 2,3,4-trimethylphenol or 2,3,4-trimethylbenzoic acid.

    Oxidation: Formation of 2,3,4-trimethylbenzoic acid.

    Reduction: Formation of 2,3,4-trimethylbenzene.

Scientific Research Applications

1-Chloro-2,3,4-trimethylbenzene is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex organic compounds.

    Biology: In studies involving the effects of aromatic hydrocarbons on biological systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. The chlorine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methyl groups can also influence the reactivity of the compound by donating electron density to the ring, affecting the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

1-Chloro-2,3,4-trimethylbenzene can be compared with other similar compounds such as:

    1-Chloro-2,4,5-trimethylbenzene: Similar structure but different positions of the chlorine and methyl groups.

    1,2,3-Trimethylbenzene: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

CAS No.

114064-27-6

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

1-chloro-2,3,4-trimethylbenzene

InChI

InChI=1S/C9H11Cl/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3

InChI Key

UPLGVQNVJNEYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)C

Origin of Product

United States

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